

An In-depth Technical Guide to m-PEG2-phosphonic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG2-phosphonic acid*

Cat. No.: B609244

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-PEG2-phosphonic acid, a bifunctional molecule incorporating a short polyethylene glycol (PEG) chain and a phosphonic acid moiety, is a versatile building block in modern chemical and biomedical research. Its hydrophilic PEG component enhances aqueous solubility, while the phosphonic acid group provides a strong anchor to metal oxide surfaces and calcium ions. This unique combination of properties makes it a valuable tool in drug delivery, surface modification of materials, and the development of advanced biomaterials. This technical guide provides a comprehensive overview of **m-PEG2-phosphonic acid**, including its chemical properties, detailed synthesis and characterization protocols, and key applications with a focus on experimental methodologies.

Core Properties of m-PEG2-phosphonic acid

m-PEG2-phosphonic acid, systematically named (2-(2-methoxyethoxy)ethyl)phosphonic acid, possesses a distinct set of physicochemical properties that underpin its utility in various scientific domains.

Property	Value	Source
Chemical Formula	<chem>C5H13O5P</chem>	BroadPharm
Molecular Weight	184.13 g/mol	AxisPharm[1]
CAS Number	96962-41-3	BroadPharm
Appearance	Colorless to light yellow oil	-
Purity	≥95% - 98%	AxisPharm, BroadPharm[1]
Storage Temperature	-20°C	BroadPharm

Synthesis of m-PEG2-phosphonic acid

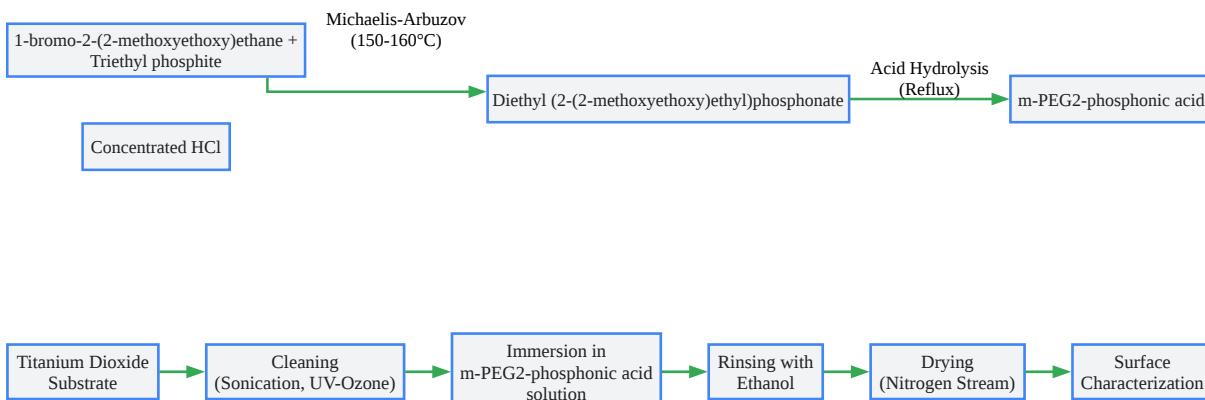
The synthesis of **m-PEG2-phosphonic acid** is typically achieved through a two-step process: a Michaelis-Arbuzov reaction to form a phosphonate ester intermediate, followed by acid-catalyzed hydrolysis to yield the final phosphonic acid.

Experimental Protocol: Synthesis

Step 1: Michaelis-Arbuzov Reaction to Synthesize Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate

This reaction forms the carbon-phosphorus bond, a key step in the synthesis of phosphonates.

- Materials:
 - 1-bromo-2-(2-methoxyethoxy)ethane
 - Triethyl phosphite
 - Anhydrous Toluene (optional, for solvent-based reaction)
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromo-2-(2-methoxyethoxy)ethane (1 equivalent) and triethyl phosphite (1.2 equivalents).


- The reaction can be carried out neat or in a high-boiling inert solvent like toluene.
- Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or ^{31}P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl (2-(2-methoxyethoxy)ethyl)phosphonate is a colorless oil.

Step 2: Acid Hydrolysis to **m-PEG2-phosphonic acid**

This step deprotects the phosphonate ester to yield the final phosphonic acid.

- Materials:
 - Diethyl (2-(2-methoxyethoxy)ethyl)phosphonate
 - Concentrated Hydrochloric Acid (37%)
- Procedure:
 - To the diethyl (2-(2-methoxyethoxy)ethyl)phosphonate (1 equivalent), add an excess of concentrated hydrochloric acid (e.g., 10-20 equivalents).
 - Heat the mixture to reflux (approximately 110°C) for 4-6 hours.
 - Monitor the reaction by ^{31}P NMR to confirm the disappearance of the phosphonate ester signal and the appearance of the phosphonic acid signal.
 - After completion, cool the reaction mixture to room temperature.
 - Remove the excess hydrochloric acid and water under reduced pressure (rotary evaporation).

- The resulting crude **m-PEG2-phosphonic acid** can be further purified by washing with a non-polar solvent like diethyl ether to remove any organic impurities, followed by drying under high vacuum.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative Determination and Comparison of the Surface Binding of Phosphonic Acid, Carboxylic Acid, and Catechol Ligands on TiO₂ Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG2-phosphonic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609244#what-is-m-peg2-phosphonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com